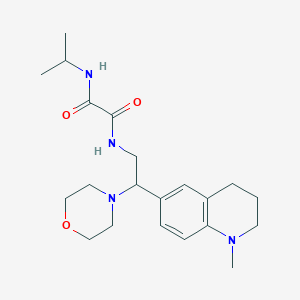

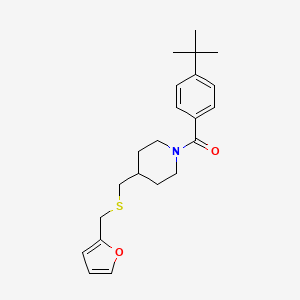

2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the naphthamide family and has unique properties that make it suitable for use in scientific research.

Scientific Research Applications

Cytochrome P450 Inhibitors

The compound 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide has been explored for its role as a chemical inhibitor in studies involving cytochrome P450 (CYP) isoforms in human liver microsomes. CYP enzymes are crucial in the metabolism of a vast array of drugs, and understanding the selectivity and potency of inhibitors like 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is vital for predicting drug-drug interactions when multiple drugs are coadministered. This compound's selectivity is essential for deciphering the involvement of specific CYP isoforms in drug metabolism and thus ensuring the safety and efficacy of pharmacotherapies (Khojasteh et al., 2011).

Heterocyclic Chemistry

The compound has been studied within the context of heterocyclic chemistry, particularly focusing on the fascinating variability in the chemistry and properties of compounds like 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide. The review of such compounds includes discussions on their preparation procedures, properties, and their complex formation with various metals, showcasing their significance in various chemical and biological applications (Boča et al., 2011).

Urinary Carcinogen Metabolites

This compound has also been mentioned in the context of studies focusing on human urinary carcinogen metabolites, which are essential for understanding the biological effects of tobacco and cancer. The compound's structural features and interactions may be relevant in the context of quantifying specific carcinogens and their metabolites in human urine, which is a critical aspect of studying the links between tobacco use, carcinogen exposure, and cancer development (Hecht, 2002).

Medicinal and Pharmaceutical Applications

The compound's structural scaffold, resembling the pyranopyrimidine core, has been noted for its broader synthetic applications in medicinal and pharmaceutical industries. The review highlights the applicability and challenges in developing the main core of such structures, emphasizing the potential of this compound in the development of new drugs and medicinal solutions (Parmar et al., 2023).

Biodegradation in Soil and Groundwater

In the context of environmental science, the compound's structural features are discussed in relation to the biodegradation and fate of similar compounds in soil and groundwater. Understanding the microbial pathways and genetic factors that influence the biodegradation of such compounds is crucial for assessing their environmental impact and for the development of bioremediation strategies (Thornton et al., 2020).

properties

IUPAC Name |

2-ethoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-3-30-22-9-8-18-6-4-5-7-20(18)23(22)24(29)26-14-15-28-17(2)16-21(27-28)19-10-12-25-13-11-19/h4-13,16H,3,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNNXPCDBWOPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C(=CC(=N3)C4=CC=NC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)

![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)

![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)